molecular formula C10H18N2O4 B13749605 1,1'-Azobis(1-methylethyl) diacetate CAS No. 40888-97-9

1,1'-Azobis(1-methylethyl) diacetate

Cat. No.: B13749605
CAS No.: 40888-97-9
M. Wt: 230.26 g/mol
InChI Key: PZILQNGWHUGDLZ-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-Azobis(1-methylethyl) diacetate, also known as 2,2’-azobis(2-propanol) diacetate, is a chemical compound with the molecular formula C10H18N2O4. It is an azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) within its structure. This compound is commonly used as an initiator in radical polymerization reactions due to its ability to generate free radicals upon thermal decomposition .

Preparation Methods

The synthesis of 1,1’-Azobis(1-methylethyl) diacetate typically involves the reaction of 2,2’-azobis(2-propanol) with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the diacetate ester. The general reaction scheme is as follows:

2,2’-azobis(2-propanol)+acetic anhydride1,1’-Azobis(1-methylethyl) diacetate+acetic acid\text{2,2'-azobis(2-propanol)} + \text{acetic anhydride} \rightarrow \text{1,1'-Azobis(1-methylethyl) diacetate} + \text{acetic acid} 2,2’-azobis(2-propanol)+acetic anhydride→1,1’-Azobis(1-methylethyl) diacetate+acetic acid

Industrial production methods often employ metal-based Lewis acid catalysts to enhance the reaction efficiency and yield. These catalysts facilitate the conversion of aldehydes with acetic anhydride to form the desired diacetate compounds .

Chemical Reactions Analysis

1,1’-Azobis(1-methylethyl) diacetate undergoes various chemical reactions, primarily involving radical mechanisms. Some of the common reactions include:

    Thermal Decomposition: Upon heating, the compound decomposes to generate free radicals, which can initiate polymerization reactions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, where the azo group (N=N) can be reduced to hydrazine (N-NH2) or oxidized to form nitrogen gas (N2).

    Substitution Reactions: The acetate groups can be substituted with other functional groups under appropriate conditions, leading to the formation of various derivatives.

Scientific Research Applications

1,1’-Azobis(1-methylethyl) diacetate has a wide range of applications in scientific research, including:

    Chemistry: It is extensively used as a radical initiator in the synthesis of polymers and copolymers.

    Biology: The compound is used in the study of radical-induced biological processes and oxidative stress. It serves as a model compound to investigate the effects of free radicals on biological systems.

    Medicine: Research on the compound’s potential therapeutic applications is ongoing. It is being explored for its role in drug delivery systems and as a precursor for the synthesis of bioactive molecules.

    Industry: In industrial applications, 1,1’-Azobis(1-methylethyl) diacetate is used in the production of plastics, adhesives, and coatings.

Comparison with Similar Compounds

1,1’-Azobis(1-methylethyl) diacetate can be compared with other azo compounds, such as:

    2,2’-Azobis(2-methylpropionamidine) dihydrochloride (AIBA): A water-soluble azo initiator used in polymerization reactions.

    2,2’-Azobis(2-(2-imidazoline-2-yl) propane) dihydrochloride (AIBI): Another water-soluble azo initiator with applications in polymer chemistry.

    1,1’-Azobis(5-methyltetrazole): A high-nitrogen azo compound used in energetic materials.

The uniqueness of 1,1’-Azobis(1-methylethyl) diacetate lies in its specific structure and the presence of acetate groups, which influence its reactivity and applications in various fields.

Properties

40888-97-9

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

IUPAC Name

2-[(E)-2-acetyloxypropan-2-yldiazenyl]propan-2-yl acetate

InChI

InChI=1S/C10H18N2O4/c1-7(13)15-9(3,4)11-12-10(5,6)16-8(2)14/h1-6H3/b12-11+

InChI Key

PZILQNGWHUGDLZ-VAWYXSNFSA-N

Isomeric SMILES

CC(=O)OC(C)(C)/N=N/C(C)(C)OC(=O)C

Canonical SMILES

CC(=O)OC(C)(C)N=NC(C)(C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.